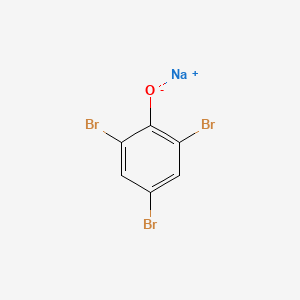![molecular formula C6H11BrO2Zn B8770177 Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-](/img/structure/B8770177.png)
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is an organozinc compound with the chemical formula C6H11O2ZnBr. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in the preparation of various organic molecules, including pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is typically synthesized through a two-step process:
Reaction of Butanone with Bromopropanol: Initially, butanone reacts with bromopropanol to form hydroxybutanone.
Treatment with Basic Zinc Bromide: The hydroxybutanone is then treated with basic zinc bromide to yield 4-ethoxy-4-oxo-butylzinc bromide.
Industrial Production Methods
In industrial settings, the synthesis of 4-ethoxy-4-oxo-butylzinc bromide follows similar steps but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It is effective in promoting the addition of bromide ions to alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with 4-ethoxy-4-oxo-butylzinc bromide include halides, alkenes, and alkynes. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and moisture sensitivity.
Major Products
The major products formed from reactions involving 4-ethoxy-4-oxo-butylzinc bromide include multi-substituted haloalkenes and various organic intermediates used in further synthetic steps .
Scientific Research Applications
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- has a wide range of applications in scientific research:
Biology: Its role in the synthesis of biologically active compounds makes it valuable in biological research.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The precise mechanism by which 4-ethoxy-4-oxo-butylzinc bromide exerts its effects is not fully elucidated. it is understood that the zinc bromide ions interact with substrate molecules, facilitating their reactivity and enhancing the efficiency of the reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethoxycarbonyl)propylzinc bromide
- 4-Ethoxy-4-oxobutylzinc chloride
- 4-Ethoxy-4-oxobutylzinc iodide
Uniqueness
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is unique due to its specific reactivity and the ability to form stable intermediates in organic synthesis. Its versatility in promoting various chemical reactions makes it a valuable reagent compared to similar compounds .
Properties
Molecular Formula |
C6H11BrO2Zn |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
zinc;ethyl butanoate;bromide |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XPARCVGSTPKNNR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Ethylphenyl)methyl]oxirane](/img/structure/B8770120.png)







![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-](/img/structure/B8770188.png)

